(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a tetracyclic imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at position 2 and a 2-methoxyphenyl methanone moiety at position 1. Its synthesis typically involves coupling reactions between functionalized benzoyl chlorides and thioether-substituted imidazole intermediates, as exemplified in protocols for analogous compounds .
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-3-4-8-15(14)13-24-19-20-11-12-21(19)18(22)16-9-5-6-10-17(16)23-2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRHBUYZYALDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a methoxyphenyl group and a thioether-linked imidazole derivative, which suggests potential biological activities. Although specific biological activities have yet to be fully elucidated, preliminary studies indicate that compounds with similar structural motifs exhibit a range of promising pharmacological effects.
Structural Characteristics
The compound features:
- Methoxyphenyl Group : Known for enhancing anti-inflammatory effects.
- Thioether Linkage : Often associated with antimicrobial properties.
- Imidazole Ring : Commonly found in bioactive compounds, particularly those with anticancer properties.
Potential Biological Activities
Based on structural similarities and preliminary studies, the following biological activities are anticipated:
| Activity | Description |
|---|---|
| Antimicrobial | Thioether-containing compounds often show promise as antimicrobial agents. |
| Anticancer | Imidazole derivatives are frequently investigated for their anticancer properties. |
| Anti-inflammatory | The methoxy group may enhance anti-inflammatory effects. |
Case Studies and Research Findings
- Antimicrobial Activity : Compounds similar to this compound have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, thioether derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Properties : Research on imidazole derivatives indicates potential anticancer mechanisms through the inhibition of specific cellular pathways involved in tumor growth. Studies have reported that certain imidazole compounds can induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The presence of methoxy groups in phenolic compounds has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a key role in inflammation .
The mechanism of action for this compound is likely multifaceted due to its diverse functional groups:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in various biochemical pathways.
- Receptor Binding : Potential interactions with specific receptors could lead to altered signaling pathways relevant to inflammation and cancer progression.
The synthesis of this compound typically involves:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether group via thiolation methods.
- Final assembly into the desired structure through strategic reactions that preserve functional integrity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2-methoxyphenyl group (target compound) donates electrons via its methoxy substituent, improving solubility and interaction with polar targets. In contrast, the 2-trifluoromethylphenyl analog () exhibits strong electron withdrawal, reducing solubility but enhancing stability against oxidation .
- Thiophene and furan substituents () introduce heteroatoms that modulate electronic properties and binding specificity, often favoring interactions with aromatic receptor pockets .
Steric Modifications :
Pharmacological Implications
- Antiproliferative Activity : Analogous 2-aryl-4-benzoyl imidazoles () show activity against cancer cell lines, with methoxy and methyl groups enhancing membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
